

Application Notes and Protocols: 13C NMR Spectroscopy of Iron Pentacarbonyl and Its Derivatives

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Compound of Interest		
Compound Name:	Iron pentacarbonyl	
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These application notes provide a comprehensive overview of the principles and techniques for characterizing **iron pentacarbonyl** (Fe(CO)₅) and its substituted derivatives using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful analytical tool offers detailed insights into the electronic environment, structure, and dynamic behavior of these organometallic compounds.

Introduction to ¹³C NMR of Iron Carbonyls

Iron pentacarbonyl and its derivatives are notable for their fluxional behavior in solution, a process that involves the rapid interchange of carbonyl (CO) ligands between different coordination sites. ¹³C NMR spectroscopy is an indispensable technique for studying these dynamic processes. At room temperature, the rapid exchange of axial and equatorial carbonyls in Fe(CO)₅ results in a single, sharp resonance in the ¹³C NMR spectrum. However, at low temperatures, this exchange can be "frozen out" on the NMR timescale, leading to the observation of distinct signals for the axial and equatorial carbonyl groups. This phenomenon provides valuable information about the energy barriers and mechanisms of these intramolecular rearrangements.

The chemical shift of the carbonyl carbon is highly sensitive to the nature of the other ligands attached to the iron center. Substitution of one or more CO ligands with other donor ligands,



such as phosphines, leads to characteristic changes in the ¹³C NMR spectrum, providing insights into the electronic and steric effects of the substituents.

Data Presentation: 13C NMR Chemical Shifts

The following table summarizes the ¹³C NMR chemical shift data for the carbonyl ligands in **iron pentacarbonyl** and a selection of its derivatives. The data illustrates the effect of ligand substitution on the electronic environment of the remaining carbonyl groups.

Compound	Solvent	Temperatur e (°C)	Carbonyl Type	Chemical Shift (δ, ppm)	Reference
Fe(CO)₅	THF-d ₈	Room Temp.	Average	212.6	
Fe(CO)5	THF-d ₈	-80	Axial (2C)	216.0	
Equatorial (3C)	208.0				
Fe(CO)4(PPh	CDCl₃	Room Temp.	trans (1C)	217.1	
cis (3C)	214.8				
Fe(CO) ₄ (PF ₃)	Neat	-73	trans (1C)	210.6	[1]
cis (3C)	213.9	[1]			
Fe(CO)4(P(O Me)3)	CH ₂ Cl ₂	-70	trans (1C)	215.5	_
cis (3C)	212.8				
trans- [Fe(CO)3(P((CH2)7CH=CH 2)3)2]	CD2Cl2	Room Temp.	Equatorial (3C)	219.5 (virtual triplet)	[2]

Experimental Protocols



Protocol 1: Sample Preparation for Air-Sensitive Iron Carbonyl Complexes

Iron carbonyl complexes are air-sensitive and require handling under an inert atmosphere to prevent decomposition. This protocol describes the preparation of an NMR sample using Schlenk line techniques and a J. Young NMR tube.

Materials:

- Iron carbonyl complex (e.g., Fe(CO)₅ or a derivative)
- Anhydrous, degassed deuterated solvent (e.g., THF-d₈, CD₂Cl₂, C₆D₆)
- J. Young NMR tube
- Schlenk line with a high-vacuum pump and inert gas (N₂ or Ar) supply
- Cannula (double-tipped needle)
- Septa
- Syringes and needles
- Glassware (Schlenk flask, etc.), oven-dried and cooled under vacuum

Procedure:

- Prepare the Schlenk Flask: Place the desired amount of the iron carbonyl complex (typically 5-20 mg for ¹³C NMR) into an oven-dried Schlenk flask equipped with a magnetic stir bar.
- Evacuate and Backfill: Connect the Schlenk flask to the Schlenk line, evacuate the flask under high vacuum, and then backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[3][4]
- Prepare the J. Young NMR Tube: Attach the J. Young NMR tube to the Schlenk line via an adapter. Evacuate the tube and backfill with inert gas three times.[3][5]



- Add the Solvent: Under a positive pressure of inert gas, transfer the desired volume of anhydrous, degassed deuterated solvent (typically 0.5-0.7 mL) to the Schlenk flask containing the sample using a gas-tight syringe.[6]
- Dissolve the Sample: Stir the mixture until the sample is completely dissolved. Gentle warming may be necessary for some derivatives.
- Transfer to NMR Tube: Under a positive flow of inert gas, transfer the solution from the Schlenk flask to the J. Young NMR tube via a cannula.[3]
- Seal the NMR Tube: Once the transfer is complete, carefully remove the cannula and seal the J. Young NMR tube with its Teflon valve.[3]
- Prepare for NMR Analysis: The sample is now ready for insertion into the NMR spectrometer.

Protocol 2: Variable Temperature ¹³C NMR Spectroscopy

This protocol outlines the general procedure for acquiring ¹³C NMR spectra at different temperatures to study the fluxional behavior of iron carbonyl complexes.

Instrumentation:

- NMR spectrometer equipped with a variable temperature (VT) unit.
- Dewar of liquid nitrogen for low-temperature experiments.

Procedure:

- Initial Setup: Insert the prepared NMR sample into the spectrometer. Lock and shim the spectrometer on the deuterium signal of the solvent at room temperature.
- Acquire Room Temperature Spectrum: Obtain a standard proton-decoupled ¹³C NMR spectrum at room temperature. This will serve as a reference.
- Cooling the Sample:
 - Set the desired low temperature on the VT controller. It is advisable to decrease the temperature in steps of 10-20 K to allow for equilibration.

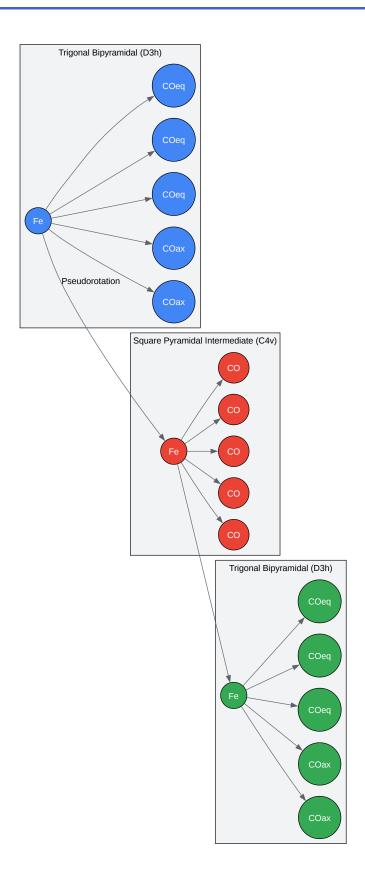


- Allow the temperature to stabilize for at least 10-15 minutes before acquiring a spectrum.
- Monitor the probe temperature to ensure it has reached the target value and is stable.
- Low-Temperature Acquisition:
 - Re-shim the spectrometer at the target temperature. Shimming may need to be adjusted as the temperature changes.
 - Acquire the ¹³C NMR spectrum. Longer acquisition times may be necessary at lower temperatures due to broader signals and potential changes in relaxation times.
- Data Acquisition at Multiple Temperatures: Repeat steps 3 and 4 at several temperatures, gradually decreasing the temperature until the exchange process is sufficiently slowed to resolve the individual carbonyl signals or until the solvent freezing point is approached.
- Warming the Sample: After completing the low-temperature measurements, gradually return
 the probe to room temperature in a stepwise manner to avoid thermal shock to the probe
 and the sample tube.[7]

Mandatory Visualization

The fluxional behavior of **iron pentacarbonyl** is best described by the Berry pseudorotation mechanism. This process involves the interchange of two equatorial and two axial ligands through a square pyramidal intermediate.



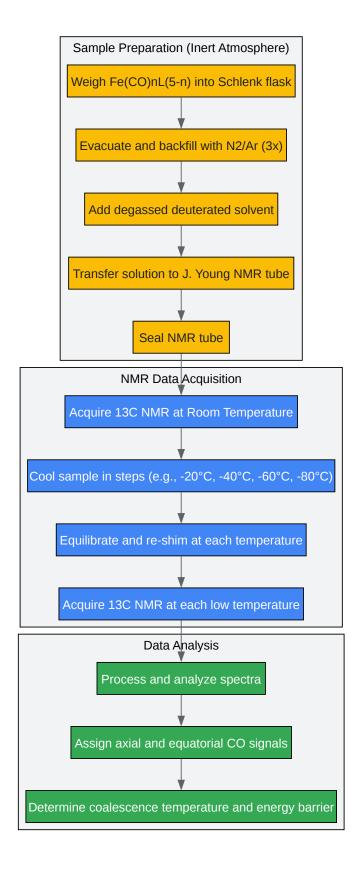


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Caption: Berry pseudorotation mechanism in Fe(CO)₅.



The following diagram illustrates the general workflow for the ¹³C NMR analysis of an **iron pentacarbonyl** derivative.





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Caption: Workflow for VT-13C NMR of iron carbonyls.

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